5-Bromofuran-2-sulfonyl fluoride

Catalog No.
S2652021
CAS No.
2137682-74-5
M.F
C4H2BrFO3S
M. Wt
229.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromofuran-2-sulfonyl fluoride

CAS Number

2137682-74-5

Product Name

5-Bromofuran-2-sulfonyl fluoride

IUPAC Name

5-bromofuran-2-sulfonyl fluoride

Molecular Formula

C4H2BrFO3S

Molecular Weight

229.02

InChI

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

BLOOWHYEGMAMPS-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)S(=O)(=O)F

Solubility

not available

5-Bromofuran-2-sulfonyl fluoride is a specialized chemical compound belonging to the class of sulfonyl fluorides. Its molecular formula is C₄H₄BrF₃O₂S, and it features a furan ring substituted at the 5-position with a bromine atom and at the 2-position with a sulfonyl fluoride group. The sulfonyl fluoride functional group is characterized by the presence of sulfur bonded to both a fluorine atom and an oxygen atom, which imparts unique reactivity to the compound. This structure allows 5-bromofuran-2-sulfonyl fluoride to participate in various

There is no scientific research available on the mechanism of action of 5-bromofuran-2-sulfonyl fluoride.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care to minimize exposure.
  • Dispose of waste according to proper chemical waste disposal procedures.

  • Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives .
  • Sulfur(VI) Fluoride Exchange (SuFEx): This reaction involves exchanging the sulfonyl fluoride with other electrophiles or nucleophiles, making it useful in click chemistry applications .
  • Electrophilic Aromatic Substitution: The presence of the bromine atom can facilitate further substitution reactions on the furan ring, allowing for the introduction of additional functional groups.

Research indicates that 5-bromofuran-2-sulfonyl fluoride exhibits significant biological activity. It interacts with various enzymes and proteins, functioning as an electrophilic warhead in medicinal chemistry. This compound has been studied for its potential as an activity-based probe, particularly in targeting serine proteases and other biomolecules involved in disease processes . Its ability to selectively modify proteins makes it valuable for biochemical studies and drug development.

The synthesis of 5-bromofuran-2-sulfonyl fluoride typically involves several steps:

  • Starting Material Preparation: The synthesis begins with furan derivatives, which are brominated at the 5-position using brominating agents.
  • Formation of Sulfonyl Fluoride: The sulfonyl fluoride group can be introduced through various methods, including:
    • Reaction of furan derivatives with sulfur tetrafluoride or other fluorinating agents.
    • Conversion of corresponding sulfonamides into sulfonyl fluorides using potassium fluoride in suitable solvents .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5-bromofuran-2-sulfonyl fluoride.

5-Bromofuran-2-sulfonyl fluoride has diverse applications in organic synthesis and medicinal chemistry:

  • Drug Development: Its ability to modify biological targets makes it useful in designing new pharmaceuticals, especially those targeting proteases.
  • Chemical Probes: It serves as an effective tool for studying enzyme mechanisms and protein interactions due to its selective reactivity .
  • Click Chemistry: The compound is utilized in sulfur(VI) fluoride exchange reactions, contributing to the development of new synthetic methodologies .

Studies have shown that 5-bromofuran-2-sulfonyl fluoride interacts with various biomolecules, including enzymes and proteins. These interactions are primarily due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target proteins. This characteristic enables its use as an activity-based probe in research aimed at understanding enzyme function and inhibition mechanisms .

Several compounds share structural similarities with 5-bromofuran-2-sulfonyl fluoride, particularly within the category of sulfonyl fluorides. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
5-Chlorofuran-2-sulfonyl fluorideChlorine atom instead of bromineDifferent reactivity profile due to chlorine's electronegativity
2-SulfonylfuranLacks halogen substitution on the furan ringMore reactive towards nucleophiles without steric hindrance
Arylsulfonyl fluoridesContains aromatic rings instead of furanBroader applications in drug discovery due to varied electronic properties

These compounds differ from 5-bromofuran-2-sulfonyl fluoride primarily in their substituents and structural features, which influence their reactivity and biological activity.

XLogP3

2.1

Dates

Modify: 2023-08-16

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